molecular formula C15H12ClN3OS B2435116 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-87-8

2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2435116
CAS No.: 896347-87-8
M. Wt: 317.79
InChI Key: IXBIJPOEGVPYJR-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core, which is known for its versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure with a different position of the chlorophenyl group.

    3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure with different substituents.

Uniqueness

2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12ClN3OS
  • Molecular Weight : 317.79 g/mol
  • CAS Number : [insert CAS number if available]
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that mercapto-substituted triazoles can possess significant antimicrobial properties. For instance, derivatives with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
  • Anticancer Properties : Several triazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Compounds containing sulfanyl groups often show enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

The biological effects of This compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular processes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Receptor Interaction : The compound may interact with various receptors or molecular targets within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic effects on MCF-7 and Bel-7402
Enzyme InhibitionInhibition of CDK activity

Case Study 1: Anticancer Activity

In a recent study investigating the anticancer potential of triazine derivatives, it was found that compounds with similar structures to This compound exhibited notable cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives including those with sulfanyl groups. The results indicated that these compounds showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against certain strains .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-4-3-7-19-13(10)17-14(18-15(19)20)21-9-11-5-2-6-12(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBIJPOEGVPYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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